
N-Acetyl-2-hydroxybenzamide
Overview
Description
It is a derivative of salicylamide and is known for its analgesic, antipyretic, and anti-inflammatory properties . Salacetamide is used in various pharmaceutical formulations and has applications in scientific research.
Mechanism of Action
Target of Action
N-Acetyl-2-hydroxybenzamide, also known as Salacetamide or N-Acetylsalicylamide, is a derivative of salicylic acid . It belongs to the class of organic compounds known as salicylamides . These are carboxamide derivatives of salicylic acid . Salicylamide, a non-prescription drug with analgesic and antipyretic properties, has similar medicinal uses to aspirin .
Mode of Action
Salicylamide is known to have analgesic and antipyretic properties .
Biochemical Pathways
It is known that salicylamides are carboxamide derivatives of salicylic acid . Salicylic acid is the ortho-hydroxylated derivative of benzoic acid .
Pharmacokinetics
It is known that the pharmacokinetic characteristics of related compounds can be influenced by various factors .
Result of Action
It is known that related compounds such as n-acetylcysteine have therapeutic value for reducing endothelial dysfunction, inflammation, fibrosis, invasion, cartilage erosion, acetaminophen detoxification, and transplant prolongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, N-acetyl transferase 2/environmental factors have been associated as a modulating risk factor for sporadic colon and rectal cancer . Additionally, pharmaceutically active compounds in the aqueous environment can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Salacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, Salacetamide is known to inhibit certain enzymes, which can be crucial for studying protein functions and interactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
Salacetamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Salacetamide can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins.
Molecular Mechanism
The molecular mechanism of Salacetamide involves its binding interactions with biomolecules. Salacetamide can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salacetamide can change over time. The stability and degradation of Salacetamide are crucial factors that influence its long-term effects on cellular function. Studies have shown that Salacetamide remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to Salacetamide can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of Salacetamide vary with different dosages in animal models. At lower doses, Salacetamide may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response . Toxicity studies have shown that excessive doses of Salacetamide can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
Salacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, Salacetamide can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.
Transport and Distribution
Within cells and tissues, Salacetamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of Salacetamide are crucial for its biochemical effects, as they influence its availability and activity within cells.
Subcellular Localization
Salacetamide’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Salacetamide within cells can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Salacetamide can be synthesized through several methods. One common synthetic route involves the acetylation of salicylamide using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding salacetamide as a white crystalline solid. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Salacetamide undergoes various chemical reactions, including:
Oxidation: Salacetamide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of salacetamide can yield amine derivatives.
Substitution: Salacetamide can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Salacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Salacetamide is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Salacetamide is similar to other salicylamide derivatives, such as:
Salicylamide: Known for its analgesic and antipyretic properties.
Ethenzamide: Another derivative with similar therapeutic effects.
Labetalol: A compound with both alpha and beta-adrenergic blocking properties.
Medroxalol: A beta-blocker with additional vasodilatory effects.
Salacetamide is unique in its specific acetylation, which may confer distinct pharmacological properties compared to other derivatives.
Properties
IUPAC Name |
N-acetyl-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFDVDETGFGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023597 | |
Record name | N-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-48-9 | |
Record name | Salacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salacetamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G29CRR596 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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